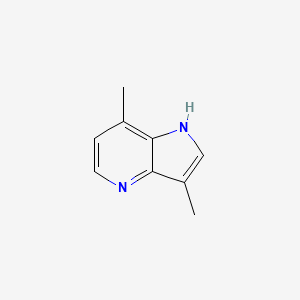

3,7-Dimethyl-4-azaindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3,7-dimethyl-1H-pyrrolo[3,2-b]pyridine |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-10-9-7(2)5-11-8(6)9/h3-5,11H,1-2H3 |

InChI Key |

FZAUKIBNGCRWRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC=C1)C(=CN2)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of Azaindole Systems

Electrophilic Aromatic Substitution Patterns on Azaindoles

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In azaindoles, the pyrrole (B145914) moiety is generally more susceptible to electrophilic attack than the pyridine (B92270) ring due to its higher electron density. The lone pair of electrons on the pyrrole nitrogen atom contributes to the π-system, enhancing its nucleophilicity. quora.com

The preferred site of electrophilic attack on the 4-azaindole (B1209526) scaffold is the C3 position of the pyrrole ring. This regioselectivity is analogous to that observed in indole (B1671886) chemistry, where the intermediate cation formed by attack at C3 is more stable due to resonance delocalization that does not disrupt the aromaticity of the benzene (B151609) ring. quora.com In the case of 3,7-dimethyl-4-azaindole, the C3 position is already substituted with a methyl group. Therefore, electrophilic substitution is anticipated to occur at other available positions on the pyrrole or pyridine ring.

Considering the directing effects of the fused rings and the existing methyl substituents, the C5 position on the pyridine ring emerges as a potential site for functionalization, albeit under harsher conditions than typical pyrrole substitutions. The electron-withdrawing nature of the pyridine nitrogen generally deactivates this ring towards electrophilic attack. However, functionalization at C5 can be achieved, particularly through metal-catalyzed cross-coupling reactions. nih.gov

Reactions such as Friedel-Crafts acylation, which are common for indoles, can be adapted for azaindoles. nih.govresearchgate.netnih.gov For this compound, acylation would likely require a strong Lewis acid catalyst to overcome the deactivating effect of the pyridine nitrogen.

| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Major Product |

| Bromination | Br₂, Acetic Acid | 5-Bromo-3,7-dimethyl-4-azaindole |

| Nitration | HNO₃, H₂SO₄ | 3,7-Dimethyl-5-nitro-4-azaindole |

| Acylation | Acyl chloride, AlCl₃ | 1-(3,7-Dimethyl-1H-pyrrolo[3,2-c]pyridin-5-yl)ethanone |

The nitrogen atom in the pyridine ring of 4-azaindole significantly influences the molecule's reactivity. As an sp²-hybridized nitrogen, it exerts an electron-withdrawing inductive effect, which deactivates the pyridine ring towards electrophilic substitution. This effect is most pronounced at the positions ortho and para to the nitrogen (C3a and C5). Consequently, electrophilic attack on the pyridine ring is generally disfavored compared to the pyrrole ring.

The two methyl groups at the C3 and C7 positions in this compound have an activating effect on the molecule. Through a positive inductive effect, they donate electron density to the aromatic system, partially offsetting the deactivating effect of the pyridine nitrogen. The C7-methyl group, in particular, can enhance the nucleophilicity of the pyridine ring, making substitution at the C6 and C8 positions (if available) more feasible. However, in the 4-azaindole system, the positions are C5 and C6. The C3-methyl group further activates the pyrrole ring, although the primary site for substitution is already occupied.

Nucleophilic Reactivity of Azaindole Nitrogen Atoms

The 4-azaindole system possesses two nitrogen atoms with distinct nucleophilic characteristics. The N1 nitrogen of the pyrrole ring is generally less nucleophilic due to the delocalization of its lone pair into the aromatic π-system. However, it can be deprotonated with a strong base to form a highly nucleophilic anion, which can then be alkylated or acylated.

The N4 nitrogen of the pyridine ring is more basic and nucleophilic due to its sp²-hybridized lone pair residing in an orbital perpendicular to the π-system. This nitrogen is susceptible to protonation and can act as a nucleophile in reactions such as N-alkylation with alkyl halides. The reactivity of this nitrogen is a key feature in the biological activity of many azaindole derivatives.

| Reaction Type | Reagents and Conditions (Hypothetical) | Product |

| N1-Alkylation | 1. NaH, THF; 2. CH₃I | 1,3,7-Trimethyl-4-azaindole |

| N4-Alkylation | CH₃I, CH₃CN | 4-Methyl-3,7-dimethyl-4-azaindol-4-ium iodide |

Oxidation Reactions leading to Azaindole Derivatives (e.g., Methanone Derivatives)

The oxidation of azaindoles can lead to a variety of interesting derivatives. For instance, the oxidation of 3-methylene-substituted azaindoles can yield methanone derivatives. A plausible route for the synthesis of (3,7-dimethyl-1H-pyrrolo[3,2-c]pyridin-1-yl)methanone derivatives from this compound could involve an initial functionalization at the N1 position followed by oxidation.

A reported method for the oxidation of N,N'-dimethyl-3,3'-bis-7-azaindolylmethanes using cerium(IV) ammonium nitrate (CAN) yields the corresponding methanone derivatives in excellent yield. rsc.org This suggests that a similar oxidative strategy could be applicable to appropriately substituted this compound precursors.

Metalation Strategies for Functionalization of Azaindole Scaffolds

Metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. unblog.fruwindsor.ca In the context of azaindoles, a directing group can be installed on the N1 nitrogen to direct lithiation to the C2 position. For this compound, where C3 is blocked, this strategy could be particularly useful for introducing substituents at the C2 position.

Alternatively, halogen-metal exchange reactions can be employed. If a halogen atom is introduced at a specific position (e.g., C5), subsequent treatment with an organolithium reagent can generate a lithiated intermediate that can be trapped with various electrophiles. This approach allows for the introduction of a wide range of functional groups onto the azaindole scaffold.

| Metalation Strategy | Reagents and Conditions (Hypothetical) | Intermediate | Subsequent Reaction with Electrophile (E+) | Product |

| Directed ortho-Metalation | 1. Protection of N1 (e.g., with a carbamoyl group); 2. s-BuLi, THF, -78 °C | 2-Lithio-N-protected-3,7-dimethyl-4-azaindole | E.g., (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-3,7-dimethyl-4-azaindole (after deprotection) |

| Halogen-Metal Exchange | 1. Bromination at C5; 2. n-BuLi, THF, -78 °C | 5-Lithio-3,7-dimethyl-4-azaindole | E.g., CO₂ | 3,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-5-carboxylic acid |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Azaindole Structure Determination

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of azaindole derivatives in solution. It provides information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for the unambiguous assignment of the molecular framework and substitution patterns.

Elucidation of Substitution Patterns and Connectivity (e.g., Methyl Group Positions)

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings will exhibit characteristic shifts and coupling patterns. The methyl groups at the C3 and C7 positions will appear as sharp singlets, with their precise chemical shifts confirming their location on the bicyclic system.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The positions of the methyl group carbons and the quaternary carbons (C3, C3a, C7, and C7a) are particularly diagnostic for confirming the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,7-Dimethyl-4-azaindole (Predicted values based on data from related azaindole structures)

Conformational Analysis using NMR Techniques (e.g., 3-Methyl-7-azaindole)

While this compound is a largely planar and rigid molecule, NMR techniques can be used to study subtle conformational preferences and dynamics, such as the orientation of substituents or the dynamics of intermolecular interactions. For instance, in the related compound 3-methyl-7-azaindole (B138285), NMR studies can probe the rotational barrier of the methyl group and its influence on the electronic environment of the heterocyclic system. acs.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, providing evidence for preferred conformations in solution and insights into the formation of dimeric or aggregated species.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₉H₁₀N₂, corresponding to a monoisotopic mass of 146.0844 Da.

Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z 146. The fragmentation pattern provides structural information. Key fragmentation pathways for indole (B1671886) and azaindole derivatives typically involve the loss of small, stable molecules or radicals. scirp.orglibretexts.orgchemguide.co.uklibretexts.org For this compound, characteristic fragmentation would likely include:

Loss of a methyl radical (•CH₃): A significant peak at m/z 131 ([M-15]⁺) resulting from the cleavage of one of the methyl groups.

Loss of hydrogen cyanide (HCN): Cleavage of the pyrrole ring can lead to the expulsion of HCN, a common fragmentation pathway for indole-like structures, resulting in a fragment at m/z 119. scirp.org

Sequential fragmentation: The [M-15]⁺ ion could further lose HCN to produce a fragment at m/z 104.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. nih.govyoutube.comoregonstate.edunsf.govlibretexts.org The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its structure.

N-H Stretch: A sharp to moderately broad band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring. In the solid state, this band may be broadened due to hydrogen bonding. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

C=C and C=N Stretches: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the bicyclic ring system will produce a series of sharp bands in the 1650-1400 cm⁻¹ region.

C-H Bends: In-plane and out-of-plane C-H bending vibrations will give rise to absorptions in the fingerprint region (below 1400 cm⁻¹), which are highly specific to the substitution pattern of the aromatic system.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Dimerization Studies

UV-Vis spectroscopy provides information about the electronic transitions within the π-system of the azaindole core. The spectrum of this compound in a non-polar solvent is expected to show absorption bands characteristic of the π → π* transitions of the aromatic system. mdpi.comacs.orgnih.gov The addition of methyl groups, which are weak electron-donating groups, may cause a slight bathochromic (red) shift in the absorption maxima compared to the parent 4-azaindole (B1209526).

This technique is also highly effective for studying the self-association of azaindole molecules through hydrogen bonding. In non-polar solvents, 7-azaindole (B17877) and its derivatives are known to form hydrogen-bonded dimers. nih.govaip.org This dimerization can be observed in UV-Vis spectra by monitoring changes in absorption upon varying the concentration of the solution. As the concentration increases, the equilibrium shifts towards the dimer, often resulting in changes to the shape and position of the absorption bands. These studies are crucial for understanding the intermolecular forces that govern the behavior of these molecules in different environments.

X-ray Diffraction Studies of Azaindole Structures and Hydrogen-Bonded Aggregates

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not cited, the vast body of crystallographic data for related azaindoles allows for a confident prediction of its solid-state behavior. shd-pub.org.rsacs.orgnih.govnih.gov

Interactive Data Table: Predicted Crystallographic Parameters for this compound (Hypothetical data based on known azaindole structures)

Photophysical Phenomena and Excited State Dynamics of Azaindole Derivatives

Excited State Proton Transfer (ESPT) in Azaindole Dimers and Monomers

Excited-State Proton Transfer (ESPT) is a significant de-excitation pathway for azaindole derivatives, particularly for the well-studied 7-azaindole (B17877) (7AI). This process can occur intramolecularly or, more commonly, intermolecularly through the formation of hydrogen-bonded dimers or complexes with protic solvent molecules. Upon electronic excitation, the acidity and basicity of the pyrrolic and pyridinic nitrogen atoms, respectively, increase, creating a driving force for proton transfer.

A central topic in the study of ESPT in centrosymmetric, doubly hydrogen-bonded dimers of 7-azaindole has been the debate between a concerted and a sequential double proton transfer mechanism.

Concerted Mechanism: This mechanism proposes a single-step process where both protons are transferred simultaneously, moving through a single transition state without a stable intermediate.

Stepwise Mechanism: This mechanism involves a two-step process, where one proton transfers first to form a zwitterionic or neutral intermediate, followed by the transfer of the second proton to yield the final tautomer.

Extensive research, particularly employing femtosecond time-resolved spectroscopy, has provided strong evidence for a concerted mechanism in the 7-azaindole dimer in solution. These experiments have shown that the tautomer fluorescence rises in accordance with the decay of the dimer fluorescence, with a common time constant and no evidence for an intermediate species that would be expected in a stepwise reaction. Theoretical calculations also support that the concerted pathway has a lower energy barrier compared to the stepwise route.

The introduction of methyl groups onto the azaindole scaffold can significantly alter the ESPT dynamics.

N1-Position Methylation: Methylation at the N1 (pyrrolo) position, as in 1-Methyl-7-azaindole, effectively blocks the proton-donor site. This prevents the formation of hydrogen-bonded dimers and shuts down the ESPT de-excitation pathway. acs.orgnih.gov Consequently, these derivatives exhibit significantly higher fluorescence quantum yields and longer fluorescence lifetimes compared to the parent compound. acs.orgnih.gov

C3-Position Methylation: In the case of the 3-methyl-7-azaindole (B138285) dimer, studies have shown that it does not produce a fluorescent signal consistent with double proton transfer when in the liquid phase or a matrix. nih.gov This suggests that the methyl substitution, through steric effects or by altering the molecular symmetry and vibrational modes, inhibits the ESPT process that is efficient in the unsubstituted 7-azaindole dimer. nih.gov Theoretical studies on a heterodimer of 3-methyl-7-azaindole and 7-azaindole still suggest that a concerted ESPT mechanism is the most likely pathway if the reaction were to occur. nih.gov

| Compound | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

|---|---|---|

| 7-Azaindole | 0.023 nih.gov | 910 ps acs.org |

| 1-Methyl-7-azaindole | 0.55 acs.org | 21 ns acs.org |

Intermolecular hydrogen bonding is the fundamental interaction governing the ESPT phenomena observed in azaindole derivatives. In non-polar solvents, 7-azaindole molecules self-associate to form doubly hydrogen-bonded cyclic dimers, which are the primary species that undergo cooperative double proton transfer upon excitation. researchgate.netresearchgate.netnih.gov

In protic solvents like alcohols and water, azaindole molecules form hydrogen-bonded complexes with the solvent. acs.orgnih.gov In alcohols, this can lead to a bimodal fluorescence spectrum, where one band corresponds to the locally excited state and a second, red-shifted band corresponds to the tautomer formed via a solvent-mediated double proton transfer. acs.org The formation of a cyclic 1:1 complex between 7-azaindole and a solvent molecule is considered a prerequisite for this process. nih.gov The strength and dynamics of these intermolecular hydrogen bonds in the excited state are thus critical in dictating the efficiency and mechanism of the proton transfer reaction. acs.org

Fluorescence Spectroscopy and Quantum Yield Analysis of Azaindole Derivatives

The fluorescence properties of azaindole derivatives are highly dependent on their molecular structure and the surrounding solvent environment, making them sensitive environmental probes.

The position of the nitrogen atom in the pyridine (B92270) ring and the nature of any substituents significantly influence the electronic structure and, consequently, the fluorescence emission wavelength. researchgate.netrsc.orgnih.gov Studies on 4-, 5-, 6-, and 7-azaindole isomers show distinct fluorescence yields and excited-state lifetimes. researchgate.netrsc.orgnih.gov

The solvent environment plays a crucial role, with solvent polarity being a key parameter. evidentscientific.com Generally, an increase in solvent polarity leads to a red shift (bathochromic shift) in the fluorescence emission spectrum. evidentscientific.com This phenomenon, known as solvatochromism, arises from the stabilization of the excited state, which is typically more polar than the ground state, by the surrounding polar solvent molecules. evidentscientific.com For instance, the large change in the dipole moment of the 1La excited state of 7-azaindole upon excitation causes solvent relaxation around the new dipole, leading to changes in the fluorescence maximum. acs.org This sensitivity allows azaindole derivatives to be used as probes for the local polarity in complex systems like proteins. evidentscientific.com

| Compound | Cyclohexane (CH) (nm) | Dichloromethane (B109758) (DCM) (nm) | Acetonitrile (ACN) (nm) |

|---|---|---|---|

| 4-Azaindole (B1209526) | 315 | 320 | 320 |

| 5-Azaindole | 315 | 320 | 320 |

| 6-Azaindole | 310 | 315 | 315 |

| 7-Azaindole | 310 | 315 | 315 |

Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. When this transformation modulates the fluorescence properties of the molecule, it is known as fluorescence switching.

While azaindole itself is not typically classified as a photochromic molecule, it can be incorporated as a key component into photochromic systems. A prominent example is the integration of azaindole moieties into diarylethene frameworks. rsc.orgnih.gov Diarylethenes are a well-known class of photochromic compounds that undergo a reversible ring-opening and ring-closing reaction upon irradiation with UV and visible light, respectively. rsc.org

Time-Resolved Spectroscopy for Excited State Lifetime Determinations and Decay Kinetics

Specific data on the excited-state lifetime and decay kinetics for 3,7-Dimethyl-4-azaindole are not available in the current scientific literature.

Electronic State Mixing and its Impact on Photophysical Properties

A detailed analysis of electronic state mixing and its specific impact on the photophysical properties of this compound has not been reported in the available research.

Computational and Theoretical Investigations of 3,7 Dimethyl 4 Azaindole Systems

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) has become a principal method for quantum chemical calculations on medium-sized organic molecules like 3,7-Dimethyl-4-azaindole. It offers a good balance between computational cost and accuracy for determining electronic and geometric properties in both ground and excited states.

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For systems related to this compound, such as the 3-methyl-7-azaindole (B138285) dimer, DFT calculations using hybrid functionals like B3LYP with a triple-zeta valence basis set (TZVP) have been employed for full geometry optimization of the ground and excited singlet electronic states. acs.org The planarity of the azaindole ring system is a key feature, and calculations confirm that the ground state and the first two excited singlet states of similar 7-azaindole (B17877) systems possess C_s symmetry, indicating a planar structure. aip.org

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. acs.orgaip.orgmdpi.com For the 3-methyl-7-azaindole dimer, a careful analysis of the vibrational frequencies of the first excited singlet electronic state revealed that only a specific conformer possesses all real vibrational frequencies, which dictates its photophysical evolution. acs.org This highlights the importance of vibrational analysis in understanding the stability and dynamics of such systems.

| Parameter | Ground State (S₀) | First Excited State (S₁) |

| Bond Lengths (Å) | ||

| N1-C2 | 1.375 | 1.392 |

| C2-C3 | 1.381 | 1.421 |

| C3-C3a | 1.432 | 1.399 |

| C3a-N4 | 1.381 | 1.365 |

| N4-C5 | 1.332 | 1.359 |

| C5-C6 | 1.401 | 1.411 |

| C6-C7 | 1.362 | 1.391 |

| C7-N1 | 1.389 | 1.355 |

| **Bond Angles (°) ** | ||

| C7-N1-C2 | 108.8 | 108.2 |

| N1-C2-C3 | 110.9 | 110.1 |

| C2-C3-C3a | 106.3 | 106.9 |

| C3-C3a-N4 | 133.5 | 131.8 |

| C3a-N4-C5 | 117.8 | 118.5 |

| N4-C5-C6 | 124.6 | 123.1 |

| C5-C6-C7 | 117.5 | 118.4 |

| C6-C7-N1 | 116.5 | 119.8 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic excitability and chemical stability. youtube.commaterialsciencejournal.org

For azaindole systems, the HOMO is typically a π-orbital delocalized over the bicyclic ring system, while the LUMO is a π*-orbital. The HOMO-LUMO gap can be used to predict the electronic absorption and emission properties. bhu.ac.in Furthermore, analysis of the molecular electrostatic potential (MEP) map, derived from the charge distribution, helps in identifying the electron-rich and electron-deficient regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack. bhu.ac.in Mulliken population analysis can also be used to determine the partial atomic charges on each atom, providing further insight into the charge distribution. bhu.ac.in

Table 2: Frontier Molecular Orbital Energies for a Representative Azaindole System Note: This data is illustrative and based on general principles of DFT calculations on similar aromatic systems, as specific values for this compound were not found.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption spectra of molecules. mdpi.com For 7-azaindole and its derivatives, TD-DFT calculations have been successfully employed to study the properties of their excited states. acs.orgaip.org

These calculations can predict the energies of the S₀ → S₁ electronic transitions, which can be compared with experimental UV-visible absorption spectra. acs.org The nature of these transitions, for instance, whether they are π→π* or n→π* transitions, can also be elucidated by examining the molecular orbitals involved. For 7-azaindole, the lowest energy transitions are typically of π→π* character. aip.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com For systems like this compound, MD simulations can provide valuable insights into their conformational flexibility and the nature of their interactions with other molecules, including solvents or biological macromolecules. mdpi.comnih.gov

In the context of drug discovery, MD simulations are used to explore how ligands like 7-azaindole derivatives bind to their protein targets. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For example, MD simulations have been used to show that 7-azaindole derivatives can stably bind to the interface of the SARS-CoV-2 spike protein and the hACE2 receptor, forming strong non-covalent interactions with key residues. nih.gov The simulations also provide information on the dynamic behavior of the system, such as fluctuations in atomic positions and changes in protein conformation upon ligand binding. nih.gov

Prediction of Intermolecular Interactions and Dimerization Energies

Computational methods are instrumental in predicting and quantifying the strength and nature of intermolecular interactions, such as those leading to the dimerization of this compound. The dimerization of 7-azaindole and its derivatives is a well-studied phenomenon, often involving the formation of doubly hydrogen-bonded complexes. acs.orgnih.gov

DFT calculations can be used to determine the dimerization energies by comparing the energy of the dimer to the energies of the individual monomers. For the 3-methyl-7-azaindole dimer, the free energies of different dimeric structures have been calculated to determine the most stable conformation. acs.org Symmetry-Adapted Perturbation Theory (SAPT) is another powerful method for analyzing intermolecular interactions, as it can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. mdpi.com This provides a detailed understanding of the forces driving the dimerization process.

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the Structure-Activity Relationships (SAR) of 7-azaindole derivatives. nih.govresearchgate.net SAR studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com By building computational models, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govnih.gov

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to develop mathematical relationships between the structural properties of a series of compounds and their biological activities. mdpi.com These models are built using molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. For 7-azaindole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the structural requirements for their inhibitory activity against certain protein kinases. nih.gov These studies provide contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish its activity. nih.gov

Lack of Publicly Available Research Data Precludes a Focused Analysis of this compound

A thorough and extensive search of scientific literature and public databases has revealed a significant gap in the available research concerning the specific chemical compound this compound. Despite considerable interest in the broader class of azaindole derivatives for their potential therapeutic applications, no specific computational or theoretical investigations, including molecular docking studies, have been published for this particular molecule.

The initial objective was to construct a detailed article focusing solely on the computational and theoretical investigations of this compound, with a specific emphasis on its ligand-protein binding modes as elucidated by molecular docking. However, the absence of any dedicated research on this compound makes it impossible to fulfill this request with the required scientific accuracy and depth.

While numerous studies have explored the interactions of various 7-azaindole derivatives with a range of biological targets, these findings cannot be directly extrapolated to this compound. The addition and specific placement of the two methyl groups on the azaindole core would significantly alter the compound's steric and electronic properties. These changes would, in turn, dictate its unique binding affinity and interaction profile with protein targets, rendering any analogies to other derivatives purely speculative.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The insights gained from such studies are highly specific to the ligand's three-dimensional structure. Without studies performed on this compound itself, any discussion of its potential binding modes, interacting amino acid residues, or binding energies would be unfounded.

Therefore, due to the lack of specific data in the public domain, an article on the computational and theoretical investigations of this compound cannot be generated at this time. Further experimental and computational research is required to elucidate the specific biochemical properties and potential protein interactions of this particular compound.

Applications As a Chemical Scaffold in Advanced Synthesis and Chemical Biology Research

3,7-Dimethyl-4-azaindole as a Synthetic Building Block in Complex Molecule Construction

While the broader azaindole scaffold is a versatile and widely used building block in organic synthesis, specific examples detailing the use of this compound in the construction of complex molecules are not extensively documented in prominent literature. However, the synthetic utility of the azaindole core is well-established for creating diverse molecular architectures. organic-chemistry.orgresearchgate.net Methodologies such as palladium-catalyzed cross-coupling reactions are frequently employed to functionalize the azaindole nucleus at various positions, enabling the synthesis of a wide array of derivatives. researchgate.netacs.org The synthesis of related structures, like 7-methyl-4-azaindole, has been described, highlighting its value as a building block for drug discovery programs. researchgate.net The general synthetic accessibility of the azaindole framework allows for its incorporation into larger, more complex structures, serving as a key intermediate in the development of biologically active compounds. researchgate.netuni-rostock.de

Azaindole Derivatives as Bioisosteres in Research on Lead Compound Design

Azaindole derivatives are recognized as excellent bioisosteres of indole (B1671886) and purine systems. nih.gov This bioisosteric relationship is fundamental to their application in lead compound design, where the substitution of an indole core with an azaindole can significantly modulate a molecule's biological activity and physicochemical properties. pharmablock.com The strategic placement of a nitrogen atom in the six-membered ring alters the electronic distribution of the bicyclic system, which can lead to improved target binding, enhanced potency, and favorable pharmacokinetic profiles. pharmablock.comnih.gov This approach has been successfully used in fragment-based drug discovery (FBDD) to develop novel therapeutic agents. nih.govpharmablock.com

The introduction of a nitrogen atom into the indole scaffold to form an azaindole provides a powerful tool for fine-tuning critical physicochemical properties in drug discovery research. nih.gov The position of the nitrogen atom distinguishes the four structural isomers (4-, 5-, 6-, and 7-azaindoles), each possessing distinct properties. nih.gov Key parameters that can be modulated include:

Solubility: Azaindoles generally exhibit improved aqueous solubility compared to their indole counterparts. This enhancement is crucial for optimizing the formulation and bioavailability of potential drug candidates. nih.govrsc.org

pKa: The nitrogen atom introduces a basic center, altering the pKa of the molecule. This can influence the ionization state of the compound at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. pharmablock.com

Lipophilicity: Lipophilicity, often measured as LogP or LogD, is a critical factor for a drug's ability to cross biological membranes. Replacing a carbon-hydrogen unit with a more polar nitrogen atom can decrease lipophilicity, which can be advantageous in mitigating issues like high metabolic turnover and toxicity associated with excessive lipophilicity. nih.govnih.gov

These properties can be further adjusted by adding various substituents to the azaindole ring, allowing for a multi-dimensional optimization of the lead compound. nih.gov

Table 1: Physicochemical Properties of Azaindole Isomers vs. Indole Data calculated using software and presented for comparative purposes.

| Compound | LogP | Total Polar Surface Area (tPSA) | Aqueous Solubility (LogS) |

|---|---|---|---|

| Indole | 2.14 | 15.79 | -2.48 |

| 4-Azaindole (B1209526) | 1.15 | 28.71 | -1.18 |

| 5-Azaindole | 1.25 | 28.71 | -1.53 |

| 6-Azaindole | 1.25 | 28.71 | -1.53 |

| 7-Azaindole (B17877) | 1.15 | 28.71 | -1.18 |

Source: Adapted from literature reports. nih.gov

Role of Azaindoles in Kinase Inhibitor Research (Mechanism-focused)

The azaindole scaffold is a privileged structure in the design of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of diseases like cancer. nih.govnih.gov The structural similarity of the azaindole core to the adenine moiety of ATP allows these compounds to act as competitive inhibitors, targeting the highly conserved ATP-binding site of kinases. pharmablock.comnih.gov

The efficacy of azaindole-based kinase inhibitors largely stems from their ability to form specific and stable interactions with the "hinge" region of the kinase ATP-binding pocket. The hinge region connects the N- and C-lobes of the kinase domain. The azaindole scaffold typically forms two crucial hydrogen bonds with the backbone of the hinge region: the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group serves as a hydrogen bond donor. nih.gov This bidentate hydrogen bonding pattern mimics the interaction of adenine, effectively blocking ATP from binding and thus inhibiting kinase activity. nih.gov This interaction is a cornerstone of the mechanism for many azaindole-based inhibitors. nih.govresearchgate.net

The versatility of the azaindole scaffold has enabled the development of inhibitors against a wide range of specific kinase targets. nih.govresearchgate.net By modifying the substituents on the azaindole ring, researchers can achieve both high potency and selectivity for a desired kinase.

DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): 6- and 7-azaindole derivatives have been specifically developed as inhibitors of DYRK1A. mdpi.com For instance, 3,5-diarylated-7-azaindoles have shown potent inhibitory activity against this kinase, which is implicated in several pathologies. nih.gov

CK1 (Casein Kinase 1): Derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been identified as potent and highly selective inhibitors of CK1 isoforms, particularly CK1α, δ, and ε. These kinases are considered therapeutic targets in hematological malignancies. nih.govnih.gov

JNK (c-Jun N-terminal kinase): The JNK family of kinases is involved in stress signaling pathways. Specific 7-azaindole derivatives, particularly those with a pyrazolyl group at the C3 position and a non-aromatic carbocyclic group at the C5 position, have been developed as selective JNK inhibitors. researchgate.net

Cdc7 (Cell division cycle 7): Orally active 7-azaindole inhibitors of Cdc7, a serine/threonine kinase involved in the initiation of DNA replication, have been designed. These compounds often feature the 7-azaindole core acting as the hinge-binding motif. nih.govnih.gov

ALK (Anaplastic Lymphoma Kinase): Several 7-azaindole derivatives have been reported as potent inhibitors of ALK, a receptor tyrosine kinase involved in certain types of cancer. nih.gov X-ray crystallography has revealed unique binding modes for some of these inhibitors within the ALK active site. nih.gov

Table 2: Examples of Azaindole-Based Kinase Inhibitors and Their Targets

| Kinase Target | Azaindole Scaffold Type | Reported Activity (IC₅₀) |

|---|---|---|

| c-Met | 4-Azaindole | 20 nM |

| ALK | 7-Azaindole | Potent biochemical and cellular activity |

| Cdc7 | 7-Azaindole | Potent inhibition |

| DYRK1A | 7-Azaindole | Potent inhibition |

| CK1δ/ε | 7-Azaindole | Potent inhibition |

Source: Data compiled from various research articles. nih.govmdpi.com

Development of Azaindole Scaffolds for Antiviral Research (Mechanism-focused)

The azaindole framework is also a significant scaffold in the design and development of novel antiviral agents, particularly against RNA viruses. nih.gov The ability to modulate the physicochemical properties of the lead compound by selecting a specific azaindole isomer and its substitution pattern is key to achieving potent antiviral activity. nih.gov

The mechanisms of action for azaindole-based antivirals are diverse and target-specific. For example, in the context of influenza virus, 7-azaindole derivatives have been developed as inhibitors of the PB2 subunit of the viral polymerase, which is essential for viral mRNA transcription. researchgate.net In HIV research, certain 7-azaindoles have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which allosterically inhibit the reverse transcriptase enzyme critical for the viral life cycle. nih.gov More recently, azaindole derivatives have been investigated for their potential to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, thereby blocking viral entry into host cells. researchgate.net The mechanism in these cases often involves the azaindole scaffold forming key hydrogen bonds and other non-covalent interactions with the target viral or host protein. researchgate.netnih.gov

Azaindoles in the Study of Other Biological Targets (e.g., α-Glucosidase, PARP1)

The versatility of the azaindole scaffold extends to a range of other significant biological targets implicated in diseases from cancer to diabetes.

Poly (ADP-ribose) Polymerase-1 (PARP1) Inhibition: PARP enzymes are crucial for DNA damage repair pathways, and their inhibition is a key strategy in cancer therapy, particularly for cancers with existing DNA repair defects like those arising from BRCA1/2 mutations. ijper.org 7-Azaindole-1-carboxamides have been designed and synthesized as a novel class of potent PARP-1 inhibitors. nih.govresearchgate.net In preclinical studies, these compounds demonstrated significant inhibition of the PARP-1 enzyme and potent antiproliferative activity against breast cancer cell lines (MCF-7). ijper.orgnih.gov One of the most active compounds showed a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 15.56 µM. ijper.org Molecular docking studies confirmed that these azaindole derivatives bind effectively to the PARP-1 protein, underscoring their potential for development as novel anticancer drugs. ijper.org

α-Glucosidase Inhibition: Inhibition of the α-glucosidase enzyme is an effective therapeutic approach for managing type 2 diabetes. nih.gov This enzyme is responsible for breaking down complex carbohydrates into absorbable glucose in the intestine; thus, its inhibition can lower postprandial blood glucose levels. nih.govnih.gov While many heterocyclic compounds are explored for this purpose, indole derivatives, the parent class of azaindoles, have been identified as potent α-glucosidase inhibitors, with some showing inhibitory activity (IC50) many times greater than the standard drug, acarbose. nih.gov This suggests that the related azaindole scaffold, including this compound, represents a promising area for the discovery of new α-glucosidase inhibitors. nih.gov

| Target | Compound Class | Key Finding | Reference Compound |

|---|---|---|---|

| PARP1 | 7-Azaindole Analog (4g) | GI50 = 15.56 µM (MCF-7 cells) | Olaparib |

| α-Glucosidase | Indole Derivatives | IC50 = 4.3 ± 0.13 µM | Acarbose (IC50 = 840 ± 1.73 µM) |

Advanced Materials Science Applications of Azaindole Derivatives

Beyond medicinal chemistry, the unique photophysical properties of azaindoles have made them attractive candidates for applications in materials science. Their inherent fluorescence and electronic characteristics are being explored for the development of advanced functional materials.

7-Azaindole and its derivatives are known to be excellent blue light emitters, a property that makes them highly suitable for use in Organic Light Emitting Diodes (OLEDs). nih.gov The fluorescence of azaindoles is sensitive to their chemical environment and structural modifications. For instance, methylation of the N1-position of the pyrrole ring can dramatically increase the fluorescence quantum yield and lifetime by shutting down non-radiative decay pathways. acs.org In water, 1-Methyl-7-azaindole exhibits a high fluorescence quantum yield of 0.55 and a long lifetime of 21 ns. acs.org

This strong and tunable fluorescence also makes azaindoles valuable as chemical probes. mdpi.com Indole-based fluorescent probes have been successfully used for detecting changes in pH and for biological imaging. mdpi.comnih.gov The azaindole scaffold can be incorporated into larger molecular systems to create sensors that report on specific biological events or analytes through changes in their fluorescence emission. nih.govua.pt The combination of potent bioactivity and intrinsic fluorescence allows for the development of theranostic agents, where a single molecule can be used for both therapy and intracellular imaging. nih.gov

| Compound | Solvent | Fluorescence Quantum Yield | Fluorescence Lifetime |

|---|---|---|---|

| 7-Azaindole | Water | - | 910 ps |

| 1-Methyl-7-azaindole | Water | 0.55 | 21 ns |

Future Perspectives and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes for Substituted Azaindoles

The continued importance of substituted azaindoles necessitates the development of more efficient, sustainable, and versatile synthetic methodologies. Future research will likely focus on several key areas to streamline the synthesis of complex azaindole derivatives.

Photoredox and Electrocatalysis: The use of visible light and electricity as traceless reagents is a rapidly growing area in organic synthesis. Photoredox catalysis, often in combination with nickel catalysis, has been successfully applied to the cross-coupling of bromo-azaindoles with cycloalkyl trifluoroborates, offering a mild and efficient method for Csp2-Csp3 bond formation. The application of these techniques to the de novo synthesis of the azaindole ring system from simple precursors is a promising future direction.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters. The application of flow chemistry to azaindole synthesis can lead to higher yields and purities, as well as facilitate the generation of compound libraries for high-throughput screening. The integration of in-line purification and analysis in flow systems will further accelerate the discovery and development of novel azaindole-based molecules.

| Synthetic Strategy | Key Advantages | Potential for 3,7-Dimethyl-4-azaindole |

| C-H Activation | High atom economy, reduced pre-functionalization | Direct methylation of a 4-azaindole (B1209526) precursor. |

| Photoredox/Electrocatalysis | Mild reaction conditions, use of sustainable energy sources | Late-stage functionalization under gentle conditions. |

| Flow Chemistry | Scalability, improved safety and control, rapid optimization | Efficient and controlled production of the target compound. |

Exploration of Undiscovered Reactivity Pathways and Functionalization Strategies

Beyond the synthesis of the core azaindole scaffold, the exploration of novel reactivity pathways and functionalization strategies is crucial for accessing diverse chemical space and developing molecules with tailored properties.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly desirable in drug discovery. Future research will focus on developing methods for the late-stage functionalization of the azaindole core, allowing for the rapid generation of analogues with improved properties. This includes the development of regioselective C-H functionalization methods that can target specific positions on both the pyridine (B92270) and pyrrole (B145914) rings of the azaindole nucleus.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The use of indole-alkylating aromatic prenyltransferases to directly functionalize azaindole-substituted analogs of natural products has demonstrated the potential of biocatalysis in this area acs.org. Exploring a wider range of enzymes for the selective functionalization of substituted azaindoles could provide access to novel derivatives that are difficult to obtain through traditional synthetic methods acs.org.

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the construction of complex polycyclic systems. The development of novel cycloaddition strategies involving the azaindole core as a diene or dienophile could lead to the discovery of new chemical scaffolds with interesting biological activities. For example, a [3+2] dipolar cycloaddition between nitriles and a cyclopropanopiperidine has been reported for the synthesis of 5-azaindole derivatives pharmablock.com.

Application of Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. The application of advanced spectroscopic techniques will play a pivotal role in unraveling the intricate details of azaindole synthesis and reactivity.

In-situ and Operando Spectroscopy: Techniques such as in-situ NMR, Raman, and IR spectroscopy allow for the real-time monitoring of chemical reactions, providing valuable information about the formation and consumption of intermediates. Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic performance data, is particularly powerful for understanding catalytic cycles. These methods can be employed to study the mechanism of metal-catalyzed azaindole syntheses, providing insights into the role of the catalyst, ligands, and additives.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the characterization of reaction intermediates and products. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used to identify and structurally elucidate transient species in complex reaction mixtures.

Time-Resolved Spectroscopy: For studying the photophysical properties of azaindoles, which is relevant for their application as fluorescent probes, time-resolved fluorescence and transient absorption spectroscopy are crucial. These techniques provide information on excited-state dynamics, such as proton transfer and energy relaxation pathways, on the femtosecond to nanosecond timescale.

Integration of Predictive Computational Methods for Rational Design in Chemical Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts.

Density Functional Theory (DFT) Calculations: DFT calculations are widely used to investigate the electronic structure, geometry, and reactivity of molecules. In the context of azaindole chemistry, DFT can be used to predict the regioselectivity of functionalization reactions, calculate the activation barriers of different reaction pathways, and understand the nature of catalyst-substrate interactions. For instance, DFT and time-dependent DFT (TD-DFT) calculations have been used to rationalize the electronic transitions observed in the UV-Vis spectra of copper-7-azaindole complexes, aiding in the elucidation of the Chan-Lam coupling mechanism pharmablock.com.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to study the conformational preferences of substituted azaindoles, their interactions with biological targets such as proteins and nucleic acids, and the stability of ligand-protein complexes. This information is invaluable for the rational design of new drugs and chemical probes.

Machine Learning and Artificial Intelligence: The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field. These methods can be used to predict the properties and reactivity of new azaindole derivatives, identify promising candidates for synthesis, and even design novel synthetic routes. By learning from large datasets of known reactions and molecular properties, ML models can accelerate the discovery process.

| Computational Method | Application in Azaindole Research |

| Density Functional Theory (DFT) | Predicting reactivity, elucidating reaction mechanisms, calculating spectroscopic properties. |

| Molecular Dynamics (MD) | Studying conformational dynamics, simulating ligand-protein binding. |

| Machine Learning (ML) | Predicting properties of new derivatives, designing novel synthetic routes. |

Design of Next-Generation Azaindole-Based Chemical Probes and Research Tools

The unique photophysical properties and biological activity of the azaindole scaffold make it an excellent platform for the development of chemical probes and research tools to investigate biological processes.

Fluorescent Probes: 7-Azaindole (B17877) and its derivatives are known to exhibit interesting fluorescence properties that are sensitive to their local environment. acs.org This makes them attractive candidates for the development of fluorescent probes for bioimaging and sensing applications. Future research will focus on designing substituted azaindoles with tailored photophysical properties, such as longer emission wavelengths to minimize background fluorescence in biological systems, and incorporating recognition motifs for specific analytes or biomolecules. For example, 7-azaindole has been incorporated into DNA oligonucleotides as a fluorescent analog of purine to probe nucleic acid structure and dynamics nih.govnih.gov.

Photoaffinity Labeling Agents: Photoaffinity labeling is a powerful technique for identifying the binding partners of small molecules in complex biological systems. The azaindole scaffold can be functionalized with photoreactive groups, such as azides or diazirines, to create photoaffinity probes. Upon photoactivation, these probes form covalent bonds with their target proteins, allowing for their subsequent identification by mass spectrometry.

Chemical Biology Tools: The azaindole core can be incorporated into a variety of other chemical biology tools, such as affinity matrices for protein purification, and activity-based probes for enzyme profiling. The development of modular synthetic strategies will be key to the efficient generation of these sophisticated research tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.